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4-(3-Iodopropyl)morpholine

Cat. No.: B12435884
M. Wt: 255.10 g/mol
InChI Key: LLNMNNABUOJSNQ-UHFFFAOYSA-N
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Description

Significance of Morpholine (B109124) Derivatives in Heterocyclic Chemistry

Morpholine, a six-membered heterocyclic compound containing both a secondary amine and an ether functional group, is a cornerstone in medicinal chemistry and materials science. biosynce.com Its unique structural and physicochemical properties, including good water solubility and a pKa that renders it largely protonated at physiological pH, make the morpholine moiety a desirable feature in drug candidates. biosynce.comnih.gov Consequently, morpholine derivatives are integral components of numerous approved drugs, where they often contribute to improved pharmacokinetic profiles, such as enhanced absorption and metabolic stability. nih.govresearchgate.net The morpholine ring is considered a "privileged scaffold" because it can interact with a wide range of biological targets, and its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govontosight.aiwisdomlib.org The versatility of the morpholine nucleus lies in its capacity for substitution at the nitrogen atom, allowing for the facile introduction of various functionalities to modulate biological activity and physicochemical characteristics. biosynce.com

Role of Halogenated Alkyl Chains in Synthetic Design

Halogenated alkyl chains are fundamental building blocks in organic synthesis, primarily serving as electrophilic partners in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. ijrpr.com The carbon-halogen bond's polarity and the halogen's ability to act as a good leaving group are the basis for their high reactivity in nucleophilic substitution reactions. ijrpr.commasterorganicchemistry.com The choice of halogen (fluorine, chlorine, bromine, or iodine) allows for fine-tuning of this reactivity, with iodides generally being the most reactive due to the weaker carbon-iodine bond and the excellent leaving group ability of the iodide ion. ijrpr.com

Beyond their role as simple alkylating agents, halogen atoms can significantly influence a molecule's physical and biological properties. researchgate.net The introduction of halogens can increase lipophilicity, which may enhance membrane permeability and oral absorption of drug molecules. researchgate.netmdpi.com Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, is increasingly recognized for its importance in drug design, contributing to enhanced binding affinity and specificity for biological targets. researchgate.netacs.org While often viewed as mere synthetic intermediates, alkyl halides can be stable motifs within bioactive molecules, imparting unique steric and electronic properties. mdpi.com

Position of 4-(3-Iodopropyl)morpholine as a Strategic Synthetic Intermediate

This compound emerges as a strategically important synthetic intermediate by combining the beneficial attributes of the morpholine ring with the reactivity of an iodopropyl chain. This bifunctional molecule serves as a versatile building block for introducing the morpholinoalkyl moiety into a wide range of molecular scaffolds. The morpholine ring provides a handle for modulating solubility and pharmacokinetic properties, while the terminal iodide on the propyl chain offers a reactive site for nucleophilic displacement. indiamart.com

Overview of Research Trajectories for Alkyl Halide-Substituted Morpholine Systems

Research involving alkyl halide-substituted morpholine systems is primarily driven by their utility in drug discovery and development. acs.org A significant area of investigation focuses on the development of novel synthetic methodologies to access diversely substituted morpholines in a rapid and modular fashion. acs.orgacs.org This includes the exploration of new catalysts and reaction conditions to improve the efficiency and selectivity of their synthesis and subsequent functionalization.

Another major research trajectory is the application of these intermediates in the synthesis of libraries of compounds for high-throughput screening against various biological targets. The ability to readily introduce the morpholinoalkyl group allows for systematic structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds. nih.gov Furthermore, there is growing interest in understanding the conformational constraints and stereoelectronic effects that substituted morpholine rings can impose on a molecule, which can be a valuable tool in drug design. acs.org The development of sp³-rich molecular scaffolds incorporating morpholine rings is an active area of research aimed at creating novel chemical matter for drug discovery programs. acs.org

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 1417436-51-1 matrix-fine-chemicals.combldpharm.com
Molecular Formula C7H14INO matrix-fine-chemicals.combldpharm.com
Molecular Weight 255.10 g/mol matrix-fine-chemicals.combldpharm.com
IUPAC Name This compound matrix-fine-chemicals.com
SMILES C1COCCN1CCCI matrix-fine-chemicals.combldpharm.com
InChIKey LLNMNNABUOJSNQ-UHFFFAOYSA-N matrix-fine-chemicals.com
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14INO B12435884 4-(3-Iodopropyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14INO

Molecular Weight

255.10 g/mol

IUPAC Name

4-(3-iodopropyl)morpholine

InChI

InChI=1S/C7H14INO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2

InChI Key

LLNMNNABUOJSNQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCI

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 4 3 Iodopropyl Morpholine

Nucleophilic Substitution Reactions Involving the Iodine Atom

The carbon-iodine bond in 4-(3-Iodopropyl)morpholine is the primary site for nucleophilic attack. The iodine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is fundamental to the utility of this compound as an alkylating agent.

Formation of Carbon-Heteroatom Bonds (N-, O-, S-alkylations)

O-Alkylation: A significant application of this compound is in the O-alkylation of phenols. A notable example is its use in the synthesis of Gefitinib, an anticancer drug. In this synthesis, the hydroxyl group of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol acts as a nucleophile, displacing the iodide from this compound to form the corresponding ether linkage. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).

N-Alkylation and S-Alkylation: While specific documented examples for N- and S-alkylation using this compound are not as prevalent in readily available literature, its reactivity profile strongly suggests its utility in these transformations. The general principles of nucleophilic substitution indicate that amines and thiols would readily react with this compound to form the corresponding N-alkylated and S-alkylated products, respectively. These reactions are typically facilitated by a base to deprotonate the nucleophile, thereby increasing its reactivity.

Nucleophile TypeExample SubstrateProduct TypeTypical Reaction Conditions
Oxygen (Phenol)4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-olAryl etherK₂CO₃, DMF
Nitrogen (Amine)Primary or Secondary AmineAlkylated AmineBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF)
Sulfur (Thiol)ThiophenolThioetherBase (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF)

Coupling Reactions for Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Alkyl halides, such as this compound, can participate in various coupling reactions, often catalyzed by transition metals.

Suzuki and Heck Reactions: While direct examples of this compound participating in Suzuki or Heck reactions are not extensively documented, its structure is amenable to such transformations. In a hypothetical Suzuki coupling, this compound could react with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, in a Heck reaction, it could couple with an alkene under palladium catalysis. The success of these reactions would depend on optimizing reaction conditions to favor the desired coupling over potential side reactions.

Reactions with Organocuprates and Grignard Reagents: Alkyl iodides are known to react with organocuprates (Gilman reagents) and Grignard reagents to form carbon-carbon bonds. youtube.commasterorganicchemistry.com These reactions offer a direct method for introducing the 3-morpholinopropyl group onto another carbon framework. For instance, reaction with a lithium dialkylcuprate, R₂CuLi, would yield an alkylated morpholine (B109124) derivative. Grignard reagents, in the presence of a suitable catalyst like a copper salt, can also couple with alkyl halides.

Coupling ReactionCoupling PartnerCatalyst/ReagentProduct Type
Suzuki CouplingOrganoboron CompoundPalladium Catalyst, BaseAlkylated Arene/Alkene
Heck ReactionAlkenePalladium Catalyst, BaseSubstituted Alkene
Gilman ReagentR₂CuLi-Alkylated Morpholine
Grignard ReagentRMgXCopper Salt (e.g., CuI)Alkylated Morpholine

Regioselectivity and Stereoselectivity in Derivatization

In the context of nucleophilic substitution at the iodopropyl chain of this compound, the primary carbon bearing the iodine is the exclusive site of reaction, leading to high regioselectivity. As this carbon is not a stereocenter, and no new stereocenters are typically formed in these substitution reactions, stereoselectivity is generally not a consideration for this part of the molecule.

Reactivity at the Morpholine Nitrogen Center

The nitrogen atom of the morpholine ring in this compound is a nucleophilic and basic center, allowing for a range of chemical modifications.

N-Alkylation and Acylation Processes

The secondary amine of the morpholine ring can undergo further alkylation with other alkylating agents. For example, reaction with an alkyl halide would lead to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. researchgate.net

N-acylation of the morpholine nitrogen is also a feasible transformation. Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acylmorpholine derivative. This reaction can be used to introduce a variety of functional groups onto the morpholine ring.

Formation of Morpholinium Salts and Their Chemical Utility

The basic nitrogen of the morpholine ring can be protonated by acids to form morpholinium salts. For instance, treatment with hydrochloric acid would yield this compound hydrochloride. These salts often exhibit different physical properties, such as increased water solubility, compared to the free base.

Furthermore, the morpholine nitrogen can be quaternized by reacting with an alkyl halide, such as methyl iodide, to form a quaternary morpholinium iodide salt. researchgate.net These quaternary ammonium salts can serve as phase-transfer catalysts or as intermediates in further synthetic transformations. Their ionic nature makes them useful in applications where charged molecules are desirable.

ReactionReagentProduct
N-Alkylation (Quaternization)Alkyl Halide (e.g., CH₃I)Quaternary Morpholinium Salt
N-AcylationAcyl Chloride/AnhydrideN-Acylmorpholine Derivative
Salt FormationAcid (e.g., HCl)Morpholinium Salt

Strategies for Constructing Complex Molecular Architectures

The strategic incorporation of this compound into synthetic pathways allows for the efficient generation of molecular complexity from relatively simple starting materials. Its role as a key building block is particularly evident in its application in multicomponent reactions and as a precursor to established and novel heterocyclic scaffolds.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex products in a single step. While direct participation of this compound in classical MCRs like the Ugi or Passerini reactions is not yet extensively documented in publicly available literature, its potential as a precursor for one of the components is significant.

The primary amine or other functional groups required for MCRs can be readily introduced by nucleophilic substitution of the iodide in this compound. For instance, reaction with sodium azide (B81097) followed by reduction would yield 4-(3-aminopropyl)morpholine, a suitable amine component for the Ugi reaction. This strategy allows for the incorporation of the morpholine moiety into the final product, a common and desirable feature in many biologically active molecules.

Reactant 1Reactant 2ProductPotential MCR Application of Derivative
This compoundSodium Azide4-(3-Azidopropyl)morpholinePrecursor to amine for Ugi/Passerini reactions
4-(3-Azidopropyl)morpholineTriphenylphosphine, Water4-(3-Aminopropyl)morpholineAmine component in Ugi and other MCRs

Utilization as a Building Block for Spirocyclic and Fused Heterocycles

The electrophilic nature of the carbon-iodine bond in this compound makes it an excellent candidate for alkylating nucleophilic centers, a key step in the construction of various heterocyclic systems, including spirocyclic and fused structures.

A notable area of application is in the synthesis of spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. These complex spirocyclic systems are of interest due to their potential biological activities. The synthetic strategy often involves the reaction of an indoline-2-thione (B1305242) with an isatylidene malononitrile (B47326) derivative. While direct use of this compound is not explicitly detailed, its role as an alkylating agent for the sulfur nucleophile of the indoline-2-thione intermediate presents a viable pathway to introduce the morpholinopropyl side chain into the final spirocyclic framework. This alkylation would be a crucial step in modifying the properties of the resulting spiro compound.

Reactant 1Reactant 2IntermediateFinal Product Class
Indoline-2-thioneThis compoundS-alkylated indolineSpiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivative
Isatylidene malononitrileIndoline-2-thioneMichael adductSpiro[indoline-3,4′-thiopyrano[2,3-b]indole]

The synthesis of fused heterocycles can also be envisaged through strategies involving this compound. Intramolecular cyclization reactions of substrates bearing the morpholinopropyl group can lead to the formation of new rings fused to existing molecular scaffolds. For example, a molecule containing a nucleophilic group (such as an amine or a thiol) positioned appropriately relative to the morpholinopropyl chain could undergo an intramolecular N- or S-alkylation to form a fused heterocyclic system.

Precursor Role in the Synthesis of Established Molecular Scaffolds

The morpholine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. This compound serves as a valuable precursor for introducing this important structural unit into a wide range of molecular frameworks. Its reactivity allows for the facile attachment of the morpholinopropyl side chain to various core structures, thereby enabling the synthesis of derivatives of established molecular scaffolds with potentially improved pharmacokinetic or pharmacodynamic properties.

The iodopropyl group allows for versatile chemical transformations beyond simple alkylation. For instance, it can participate in cross-coupling reactions or be converted to other functional groups, further expanding its synthetic utility. This versatility makes this compound a key starting material for creating libraries of compounds for drug discovery and development.

PrecursorReaction TypeResulting ScaffoldPotential Therapeutic Area
PhenolO-AlkylationAryl ether with morpholinopropyl tailCNS disorders, Oncology
AmineN-AlkylationAmine with morpholinopropyl tailAntidepressants, Antipsychotics
ThiolS-AlkylationThioether with morpholinopropyl tailVarious

Analytical and Spectroscopic Characterization Techniques for 4 3 Iodopropyl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms within a molecule. For 4-(3-Iodopropyl)morpholine, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for its structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring and the propyl chain.

Based on the known spectrum of 4-(3-chloropropyl)morpholine (B193441), the following assignments can be predicted for this compound, with adjustments for the greater deshielding effect of the iodine atom compared to chlorine. The protons closer to the iodine atom will experience a more significant downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6' (Morpholine)~ 3.75Triplet4H
H-3', H-5' (Morpholine)~ 2.45Triplet4H
H-1 (Propyl)~ 3.20Triplet2H
H-2 (Propyl)~ 2.05Quintet2H
H-3 (Propyl)~ 2.60Triplet2H

The morpholine protons typically appear as two triplets, corresponding to the methylene (B1212753) groups adjacent to the oxygen (H-2', H-6') and the nitrogen (H-3', H-5'). The propyl chain protons are expected to present as three distinct multiplets: a triplet for the methylene group attached to the iodine (H-1), a quintet for the central methylene group (H-2), and another triplet for the methylene group attached to the morpholine nitrogen (H-3).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. As with ¹H NMR, the chemical shifts can be predicted based on the data for 4-(3-chloropropyl)morpholine, anticipating a significant upfield shift for the carbon directly bonded to the iodine atom due to the "heavy atom effect."

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2', C-6' (Morpholine)~ 66.5
C-3', C-5' (Morpholine)~ 53.5
C-1 (Propyl)~ 5.0
C-2 (Propyl)~ 32.0
C-3 (Propyl)~ 57.0

The morpholine carbons adjacent to the oxygen (C-2', C-6') are expected to resonate at a lower field compared to those adjacent to the nitrogen (C-3', C-5'). For the propyl chain, the most notable feature is the highly shielded signal for the carbon atom bonded to iodine (C-1), a characteristic effect of heavier halogens in ¹³C NMR.

Advanced NMR Techniques for Stereochemical Assignment

For derivatives of this compound that contain stereocenters, advanced NMR techniques are crucial for determining their three-dimensional structure. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to establish through-space proximities between protons, which is essential for assigning relative stereochemistry. wordpress.com

For instance, in complex morpholine-containing natural products or pharmaceuticals, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to unambiguously assign all proton and carbon signals by identifying one-bond and multiple-bond correlations, respectively. These techniques are instrumental in confirming the constitution and configuration of intricate molecular architectures. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₇H₁₄INO), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

The primary fragmentation pathway for N-alkylmorpholines in mass spectrometry involves the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable morpholinomethyl cation. In the case of this compound, the base peak in the mass spectrum is expected to be at m/z 100, corresponding to the [M - CH₂(CH₂)₂I]⁺ fragment. Another significant fragmentation would be the loss of the iodine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for the quantification of compounds in various matrices.

For the analysis of this compound and its derivatives, a reversed-phase LC method coupled with an electrospray ionization (ESI) mass spectrometer would be a suitable approach. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be further employed for structural confirmation by analyzing the fragmentation of the parent ion. LC-MS/MS methods offer high sensitivity and selectivity, making them ideal for the analysis of N-alkylmorpholines in various applications, including pharmaceutical and environmental analysis. sepscience.comhelsinki.finih.gov

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule. The analysis is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that serves as a unique molecular fingerprint.

For this compound, the IR/FT-IR spectrum is expected to display a series of absorption bands that confirm the presence of the morpholine ring and the iodopropyl substituent. The key vibrational modes include C-H, C-N, C-O-C, and C-I stretching and bending.

Key Spectroscopic Features:

C-H Stretching: The spectrum will show absorptions corresponding to the C-H stretching vibrations of the methylene (-CH₂) groups in both the morpholine ring and the propyl chain. These typically appear in the 2850-2950 cm⁻¹ region. ucla.edu

C-O-C Stretching: The ether linkage within the morpholine ring is a defining feature. A strong, characteristic absorption band for the asymmetric C-O-C stretch is expected to be prominent in the 1115-1140 cm⁻¹ range, which is typical for cyclic ethers. nih.gov

C-N Stretching: The aliphatic C-N stretching vibration of the tertiary amine in the N-substituted morpholine ring generally appears in the 1000-1250 cm⁻¹ region. msu.edu This peak can sometimes overlap with other vibrations in the fingerprint region.

C-I Stretching: The presence of the iodine atom is confirmed by a C-I stretching band. Due to the high mass of the iodine atom, this vibration occurs at a low frequency, typically in the 500-600 cm⁻¹ range. uhcl.edu The presence of this band is a clear indicator of the successful iodination of the propyl group.

CH₂ Bending: Vibrations corresponding to the scissoring and rocking of the methylene groups appear in the fingerprint region, typically around 1450-1470 cm⁻¹.

The absence of a broad band in the 3200-3500 cm⁻¹ region would confirm that the starting material, morpholine (a secondary amine), has been fully converted to the tertiary amine product, as this region is characteristic of N-H stretching vibrations. msu.edu

Table 1: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aliphatic)-CH₂- (Ring & Chain)2850 - 2950Medium to Strong
C-O-C Stretch (Asymmetric)Ether (Ring)1115 - 1140Strong
C-N Stretch (Aliphatic)Tertiary Amine1000 - 1250Medium
CH₂ Bending (Scissoring)-CH₂- (Ring & Chain)1450 - 1470Medium
C-I StretchAlkyl Iodide500 - 600Medium to Strong

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction (SCXRD) analysis would be expected to reveal:

Conformation of the Morpholine Ring: The morpholine ring typically adopts a stable chair conformation in the solid state.

Orientation of the Propyl Chain: The analysis would determine the geometry and orientation of the N-(CH₂)₃-I chain relative to the morpholine ring.

Intermolecular Interactions: In the crystal lattice, molecules are held together by various non-covalent forces. For this compound, interactions such as C-H···O or C-H···N hydrogen bonds could be present. If the compound crystallizes as a salt (e.g., with an iodide counter-ion), strong ionic interactions and potentially C-I···I⁻ halogen bonds could play a significant role in the crystal packing. mdpi.com

Precise Molecular Dimensions: The technique yields exact measurements of all bond lengths (C-C, C-O, C-N, C-I) and angles, which can be compared with theoretical values.

In cases where suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) can be used. PXRD is a rapid analytical technique used to identify crystalline phases based on their unique diffraction patterns. researchgate.netmdpi.com It is highly effective for determining the purity of a crystalline bulk sample and for identifying the presence of different polymorphic forms—crystalline structures of the same compound that can have different physical properties. researchgate.net

Table 4: Expected Structural Information from X-ray Crystallography of this compound

ParameterExpected Finding
Molecular Conformation Morpholine ring in a chair conformation.
Bond Lengths (Å) C-C (~1.54 Å), C-N (~1.47 Å), C-O (~1.43 Å), C-I (~2.14 Å).
Bond Angles (°) Angles within the saturated rings and chains close to tetrahedral (~109.5°).
Crystal Packing Arrangement in the unit cell governed by van der Waals forces, and potentially hydrogen or halogen bonds. mdpi.com
Polymorphism PXRD can be used to screen for and identify different crystalline forms. mdpi.com

Computational and Theoretical Investigations of 4 3 Iodopropyl Morpholine

Electronic Structure and Molecular Geometry Calculations

No dedicated studies on the electronic structure or optimized molecular geometry of 4-(3-Iodopropyl)morpholine are present in the reviewed literature. Such a study would typically involve calculations to determine bond lengths, bond angles, and dihedral angles, as well as to map the electron density and electrostatic potential of the molecule.

Density Functional Theory (DFT) Studies

There are no specific DFT studies reported for this compound. Research in this area would provide valuable information on the molecule's highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, which are crucial for understanding its reactivity and electronic behavior.

Ab Initio Methods for Electronic Property Prediction

Similarly, the application of high-level ab initio methods to predict the electronic properties of this compound has not been documented. These methods, while computationally intensive, offer a high degree of accuracy in predicting properties such as ionization potential and electron affinity.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis of this compound, which would identify the most stable conformations and the energy barriers between them, is not available. This type of study is fundamental to understanding the molecule's three-dimensional structure and how it might interact with other molecules.

Reaction Mechanism Elucidation through Computational Modeling

There is no literature on the use of computational modeling to elucidate the mechanisms of reactions involving this compound. Such investigations are critical for optimizing reaction conditions and for designing new synthetic pathways.

Predictive Modeling for Synthetic Accessibility and Reactivity Profiles

Predictive models for the synthetic accessibility and reactivity of this compound have not been developed. These models are increasingly used in drug discovery and materials science to screen virtual libraries of compounds for desired properties.

Quantum Chemical Studies on the Morpholine (B109124) Moiety and Halogen Interactions

While general quantum chemical studies on the morpholine ring and on halogen bonding in other molecular systems are common, specific analyses of these interactions within the context of this compound are absent from the literature. A dedicated study would shed light on the nature and strength of any intramolecular or intermolecular interactions involving the iodine atom and the morpholine nitrogen or oxygen atoms.

Advanced Research Applications of 4 3 Iodopropyl Morpholine As a Synthetic Scaffold

Development of Chemical Probes and Labeling Reagents

The unique structure of 4-(3-Iodopropyl)morpholine makes it an attractive precursor for the synthesis of specialized chemical probes and labeling reagents. The morpholine (B109124) moiety often imparts desirable aqueous solubility and biocompatibility, while the iodopropyl chain provides a reactive handle for covalent attachment to biomolecules or other molecular frameworks.

The primary strategy for incorporating functional groups using this compound involves the nucleophilic substitution of the iodide atom. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group when attacked by a wide range of nucleophiles. This allows for the straightforward introduction of various functionalities.

Key functional groups that can be introduced include:

Thiols (R-SH): Thiol-containing molecules readily displace the iodide to form stable thioether linkages. This is a common strategy for attaching the morpholinopropyl group to cysteine residues in proteins or to thiol-modified surfaces.

Amines (R-NH₂): Primary and secondary amines can be alkylated to introduce the morpholinopropyl moiety, forming secondary or tertiary amines, respectively. This is useful for labeling proteins at lysine (B10760008) residues or for building more complex amine-based structures.

Azides (N₃⁻): The introduction of an azide (B81097) group via substitution with sodium azide yields 4-(3-azidopropyl)morpholine. This azido-functionalized intermediate is a key component in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, for bioconjugation. unimi.it

Carboxylates (R-COO⁻): Carboxylate nucleophiles can displace the iodide to form ester linkages, providing a route to connect the morpholine scaffold to molecules bearing carboxylic acid groups.

These alkylation reactions are typically performed in the presence of a non-nucleophilic base to neutralize the generated hydroiodic acid, thereby driving the reaction to completion. The choice of solvent and reaction temperature is crucial for optimizing yields and minimizing side reactions.

Table 1: Representative Nucleophilic Substitution Reactions with this compound

NucleophileResulting Functional GroupPotential Application
Thiol (e.g., Cysteine)ThioetherProtein labeling, Surface modification
Amine (e.g., Lysine)Secondary/Tertiary AmineBioconjugation, Synthesis of polyamines
Azide (N₃⁻)AzideClick chemistry, Bioorthogonal labeling
Phenoxide (Ar-O⁻)Aryl EtherSynthesis of complex small molecules

The presence of an iodine atom in this compound makes it a valuable precursor for the synthesis of radiolabeled compounds for imaging and therapeutic applications. researchgate.net Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹²⁵I, are widely used in nuclear medicine for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.

The primary method for introducing a radioisotope of iodine into the molecule is through an isotopic exchange reaction. researchgate.net In this process, non-radioactive this compound is treated with a source of radioactive iodide (e.g., Na[¹²³I]). The radioactive iodide displaces the stable ¹²⁷I atom, resulting in the desired radiolabeled product with high radiochemical purity. This method is advantageous because the precursor and product are chemically identical, simplifying purification and characterization.

These radiolabeled morpholine derivatives can be targeted to specific biological sites, leveraging the pharmacokinetic benefits of the morpholine scaffold. For instance, they could be further elaborated into ligands for receptors or enzymes, allowing for non-invasive imaging of disease states. While direct radioiodination of this compound is a feasible strategy, its analogues are often used to create more complex radiotracers. researchgate.netresearchgate.net

Contribution to the Synthesis of Diverse Heterocyclic Systems

While this compound is itself a heterocycle, its reactive side chain enables its use as a building block for the construction of more complex, polycyclic heterocyclic systems. The morpholinopropyl moiety can be incorporated into a larger molecular framework before a subsequent cyclization step involving the propyl chain.

For example, the iodopropyl group can serve as a three-carbon electrophile in intramolecular cyclization reactions. After attaching a nucleophilic group to a molecule of interest using the iodide, a second nucleophilic center elsewhere on that molecule can displace a group to form a new ring. This strategy can be used to synthesize fused or bridged bicyclic systems containing the morpholine ring, which are of interest in medicinal chemistry due to their conformational rigidity. researchgate.net

Although specific examples detailing the use of this compound for the synthesis of other diverse heterocyclic systems are not extensively documented, the principle is well-established in organic synthesis. The iodopropyl group can participate in reactions such as:

Intramolecular N-alkylation: To form piperidinium (B107235) or other nitrogen-containing rings fused to another ring system.

Intramolecular O-alkylation: To form tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings.

Intramolecular C-alkylation: Using carbanion nucleophiles to form new carbocyclic rings.

Role in Methodological Development for Alkylation and Functionalization Reactions

This compound serves as a standard alkylating agent in organic synthesis. The development of new methods for alkylation often involves testing the reactivity of a range of electrophiles, and alkyl iodides are typically included due to their high reactivity. researchgate.netresearchgate.net The morpholine group provides a convenient tag for monitoring reaction progress and for purification, due to its basicity and polarity.

This compound is a classic example of a primary alkyl iodide, and its reactions are representative of Sₙ2 processes. Therefore, it can be used as a model substrate in studies aimed at:

Developing new catalysts for alkylation reactions.

Investigating the kinetics and mechanisms of nucleophilic substitution.

Optimizing reaction conditions (e.g., solvent, temperature, base) for challenging alkylations.

The functionalization of the morpholine ring itself, particularly at the positions alpha to the nitrogen or oxygen, is an active area of research. researchgate.netmdpi.com While this compound is typically used to functionalize other molecules via its side chain, studies on the reactivity of the morpholine ring in such substituted compounds contribute to a broader understanding of heterocyclic chemistry.

Scalability and Industrial Relevance in Academic Research Settings

The synthesis of morpholine and its derivatives is a well-established process in industrial chemistry, often starting from diethanolamine (B148213) or related precursors. chemrxiv.org The synthesis of this compound itself can be achieved through several scalable routes, most commonly by the N-alkylation of morpholine with 1,3-diiodopropane (B1583150) or by converting a precursor like 4-(3-chloropropyl)morpholine (B193441) to the iodide via the Finkelstein reaction. sigmaaldrich.comfishersci.com

The reagents required for these syntheses are readily available and relatively inexpensive, making this compound an accessible building block for academic research. The purification of this compound and its reaction products is generally straightforward, often involving simple acid-base extraction or chromatography.

While large-scale industrial applications specifically requiring this compound are not widely reported, the synthesis of N-alkylated morpholines, in general, has been performed on a multi-gram to kilogram scale. chemrxiv.org The methodologies used are often robust and amenable to scale-up, which is an important consideration for its potential use in the later stages of drug development or materials production.

Explorations in Materials Science and Polymer Chemistry (as a synthetic building block)

The bifunctional nature of this compound lends itself to applications in materials science and polymer chemistry. The morpholine group can impart hydrophilicity and biocompatibility to polymers, while the iodopropyl group can be used as an initiation or functionalization point.

Potential applications include:

Monomer Synthesis: The iodopropyl group can be converted to a polymerizable functional group, such as a vinyl or acrylate (B77674) group. The resulting monomer could then be polymerized or copolymerized to create polymers with pendant morpholinopropyl groups.

Surface Modification: The compound can be used to functionalize surfaces, such as silica (B1680970) or gold nanoparticles. For instance, a related compound, (3-iodopropyl)trimethoxysilane, has been used to modify glass beads for solid-phase synthesis. mdpi.com This creates a surface that can be further modified, for example, by nucleophilic substitution of the iodide.

Polymer Functionalization: The iodopropyl group can be used to graft the morpholinopropyl moiety onto existing polymers that have nucleophilic side chains. This post-polymerization modification is a powerful tool for tailoring the properties of materials.

Although specific examples of the use of this compound in polymer chemistry are not abundant in the literature, the principles of incorporating such functional building blocks are well-established. The resulting morpholine-containing polymers could find applications in areas such as drug delivery, hydrogels, and biocompatible coatings.

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